4-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE
Description
The compound 4-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE (hereafter referred to as the target compound) is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group and a 4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl moiety attached to the amide nitrogen. This structure combines a planar aromatic benzamide core with a bicyclic dihydroquinazolinone system, which may influence its physicochemical properties (e.g., solubility, rigidity) and biological interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
4-methyl-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-13-17(14-12-15)21(26)24-25-20(16-7-3-2-4-8-16)23-19-10-6-5-9-18(19)22(25)27/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWQSNCDDKALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide typically involves the condensation of 4-methylbenzoic acid with 2-phenyl-4H-3,1-benzoxazin-4-one. The reaction is usually carried out in the presence of a suitable condensing agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions. The resulting intermediate is then reacted with an amine, such as aniline, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Analog 1: 3-METHYL-N-[4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PHENYL]BUTANAMIDE (JQF)
Key Differences :
- Substituent Chain: The target compound has a direct linkage between the benzamide nitrogen and the dihydroquinazolinone group, while JQF features a butanamide spacer connecting the phenyl ring (substituted with dihydroquinazolinone) to the benzamide .
Implications :
The butanamide chain in JQF may enhance conformational flexibility, improving binding to less rigid biological targets. However, the direct linkage in the target compound could favor stronger π-π interactions in aromatic binding pockets.
Structural Analog 2: Nilotinib (C₂₈H₂₂F₃N₇O)
Key Differences :
- Substituents: Nilotinib contains a trifluoromethyl group, a pyrimidinylamino moiety, and a 4-methylimidazolyl group, unlike the target compound’s simpler methyl and phenyl substitutions .
Implications: The trifluoromethyl group in Nilotinib enhances metabolic stability and lipophilicity, which the target compound’s methyl group may lack. However, the dihydroquinazolinone in the target compound could provide unique hydrogen-bonding interactions absent in Nilotinib.
Structural Analog 3: Compound from European Patent (C₂₇H₂₅F₃N₆O)
Key Differences :
- Heterocyclic Systems: This patented compound incorporates a triazolo-pyridinyl group and a piperazinylmethyl substituent, contrasting with the dihydroquinazolinone in the target compound .
- Applications: The patent emphasizes its crystalline salt forms for medical use, suggesting improved solubility or stability compared to non-salt forms .
Implications :
The triazolo-pyridine system may confer higher enzymatic resistance, while the piperazinyl group could enhance solubility through protonation at physiological pH.
Structural Analog 4: Compound from (C₃₁H₃₁F₃N₈O)
Key Differences :
- Stereochemistry: The (3S)-dimethylaminopyrrolidine introduces chirality, which could influence receptor selectivity .
Implications: The bipyrimidinylamino group may enable dual binding modes in kinase targets, but the increased molecular weight (MW 628.63) might reduce membrane permeability compared to the target compound.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s direct benzamide-quinazolinone linkage may simplify synthesis compared to analogs requiring spacer chains or complex heterocycles (e.g., JQF, ) .
- Therapeutic Potential: While Nilotinib’s clinical success underscores benzamides’ relevance in oncology, the target compound’s dihydroquinazolinone core could be optimized for novel targets, such as PARP or topoisomerase inhibitors.
- Solubility and Stability : The European Patent Compound’s salt forms highlight strategies to overcome solubility limitations inherent to aromatic benzamides .
Biological Activity
4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the quinazolinone family, characterized by a fused benzene and quinazoline ring system. Its molecular formula is , with a molecular weight of approximately 290.35 g/mol. The structure features a methyl group at the 4-position and a benzamide moiety, which contributes to its biological properties.
Antitumor Activity
Research indicates that compounds derived from the quinazolinone scaffold exhibit notable antitumor properties. In particular, studies have shown that derivatives similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Melanoma (SK-MEL-2) | 5.0 | |
| Ovarian (IGROV1) | 7.5 | |
| Renal (TK-10) | 6.0 | |
| Prostate (PC-3) | 8.0 | |
| Breast (MCF7) | 9.0 | |
| Colon (HT29) | 10.0 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
The mechanism by which quinazolinone derivatives exert their antitumor effects often involves the inhibition of key enzymes associated with tumor growth and proliferation. For instance, some studies have indicated that these compounds may inhibit topoisomerases or induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Other Biological Activities
In addition to antitumor properties, quinazolinone derivatives have been investigated for their antimicrobial, anti-inflammatory, and analgesic activities:
- Antimicrobial Activity : Some derivatives have shown activity against both bacterial and fungal strains, although the efficacy varies significantly across different compounds .
- Anti-inflammatory Effects : Certain studies suggest that these compounds may reduce inflammation markers in vitro, making them potential candidates for treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various benzamide derivatives, including those related to this compound. The study reported that certain derivatives exhibited enhanced potency against resistant cancer cell lines compared to standard chemotherapeutics like methotrexate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted quinazolinone intermediates. For example, condensation of 2-phenyl-3,4-dihydroquinazolin-4-one with 4-methylbenzoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) is a common approach. Optimization requires systematic variation of solvents (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : and NMR spectra confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165–170 ppm). The dihydroquinazolinone ring protons (e.g., N–CH at δ 3.5–4.5 ppm) are key identifiers .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 398.1764) .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological buffers?
- Methodological Answer : Solubility is tested via shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Stability studies involve incubating the compound at 37°C in serum-containing media, with aliquots analyzed via HPLC at 0, 6, 12, and 24 hours. Degradation products are identified using LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) is employed to determine the absolute configuration. Crystals are grown via slow evaporation from a DMSO/water mixture. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement (R-factor < 0.05) confirm bond angles, torsion angles, and hydrogen-bonding networks. Disordered regions are modeled using PART instructions .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for anticancer activity in quinazolinone derivatives?
- Methodological Answer :
- Core Modifications : Substitute the 4-methylbenzamide group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on kinase inhibition .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC values are correlated with logP (lipophilicity) and polar surface area (PSA) computed via ChemDraw .
Q. How can contradictory biological activity data from different research groups be reconciled?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. Reproducibility requires:
- Standardized Protocols : Use identical cell lines (ATCC-validated) and assay kits.
- Batch Analysis : Confirm purity (>98%) via orthogonal methods (NMR, HPLC).
- Meta-Analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods predict the compound’s binding affinity to tyrosine kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with EGFR (PDB ID: 1M17) identifies key interactions (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718). MD simulations (GROMACS, 50 ns) validate binding stability. Free energy calculations (MM-PBSA) quantify ΔG .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
